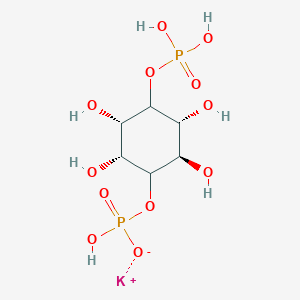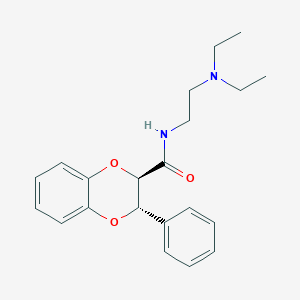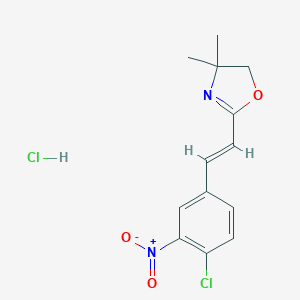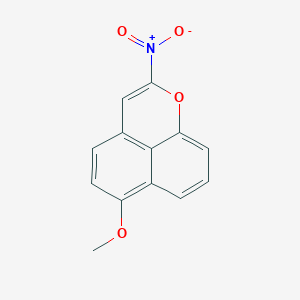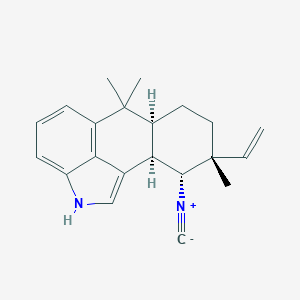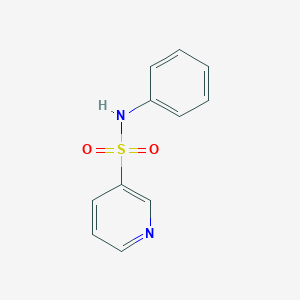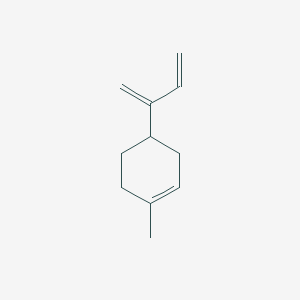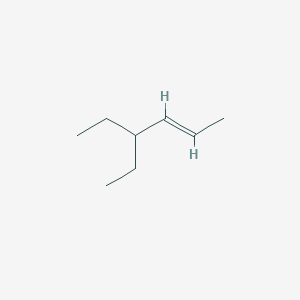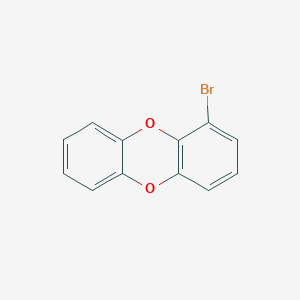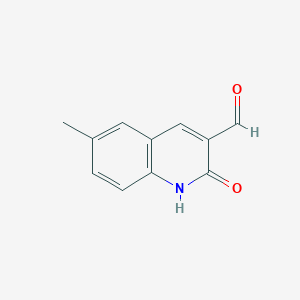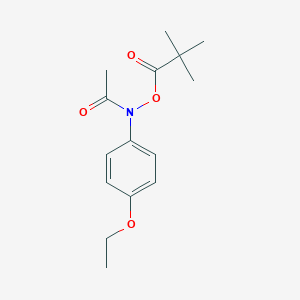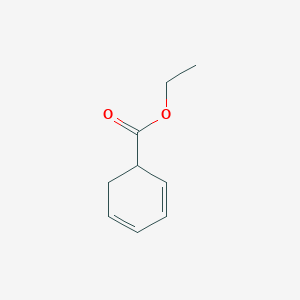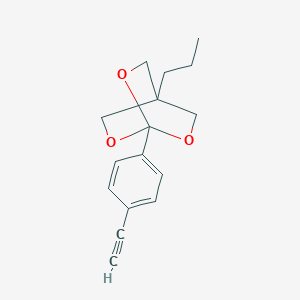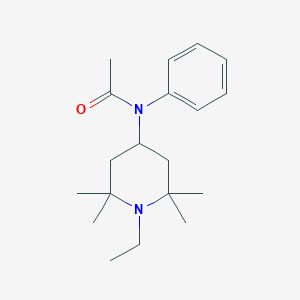![molecular formula C19H22N2O B011393 (9R,21R)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-15-one CAS No. 19634-36-7](/img/structure/B11393.png)
(9R,21R)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-15-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aspidofractinin-6-one is a monoterpene alkaloid that belongs to the family of compounds known as aspidofractinines. It is a secondary metabolite found in various species of the genus Kopsia, which is part of the Apocynaceae family. These plants are traditionally used in folk medicine for their diverse pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Aspidofractinin-6-one typically involves multiple steps, starting from simpler organic compounds. The synthetic route often includes the formation of the core aspidofractinine skeleton, followed by specific functional group modifications to yield Aspidofractinin-6-one. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of Aspidofractinin-6-one is less common due to its complex structure. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and efficient purification techniques .
化学反応の分析
Types of Reactions: Aspidofractinin-6-one undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
Aspidofractinin-6-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and synthetic methodologies.
Biology: Investigated for its role in plant metabolism and ecological interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and natural product-based formulations
作用機序
The mechanism of action of Aspidofractinin-6-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed pharmacological effects. For instance, it may inhibit acetylcholinesterase, contributing to its neuroprotective properties .
類似化合物との比較
Aspidofractinin-6-one can be compared with other monoterpene alkaloids such as:
Eburnamine: Known for its anticancer properties.
Chanofruticosinate: Studied for its anti-inflammatory effects.
Mersinine: A newer class of monoterpene alkaloids with diverse biological activities.
Aspidofractinin-6-one stands out due to its unique structural features and a broad spectrum of pharmacological activities, making it a valuable compound for further research and development.
特性
CAS番号 |
19634-36-7 |
|---|---|
分子式 |
C19H22N2O |
分子量 |
294.4 g/mol |
IUPAC名 |
(9R,21R)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-15-one |
InChI |
InChI=1S/C19H22N2O/c22-15-5-11-21-12-10-19-13-3-1-2-4-14(13)20-18(19)8-6-17(15,7-9-18)16(19)21/h1-4,16,20H,5-12H2/t16-,17?,18?,19+/m0/s1 |
InChIキー |
CIKIOXOCARQDDJ-MKCYZYCBSA-N |
SMILES |
C1CN2CCC34C2C5(C1=O)CCC3(CC5)NC6=CC=CC=C46 |
異性体SMILES |
C1CN2CC[C@@]34[C@@H]2C5(C1=O)CCC3(CC5)NC6=CC=CC=C46 |
正規SMILES |
C1CN2CCC34C2C5(C1=O)CCC3(CC5)NC6=CC=CC=C46 |
同義語 |
Aspidofractinin-6-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


